molecular formula C9H10ClN5S B2999800 N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine CAS No. 2094525-13-8

N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine

Cat. No.: B2999800
CAS No.: 2094525-13-8
M. Wt: 255.72
InChI Key: FJDDQGQJRZQAGK-UHFFFAOYSA-N
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Description

N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with a chlorine atom at the 2-position and a thiadiazole ring substituted with an ethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine typically involves the reaction of 2,4-dichloropyrimidine with an appropriate thiadiazole derivative. The reaction is carried out in the presence of a base such as sodium bicarbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 85°C) until completion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or methanol at moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: The major products are typically substituted pyrimidine derivatives.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but can include oxidized or reduced forms of the thiadiazole ring.

Mechanism of Action

The mechanism of action of N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, while the thiadiazole ring can interact with proteins and enzymes. These interactions can lead to the inhibition of specific biological pathways, resulting in the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrimidine and a thiadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5S/c1-2-7-14-9(16-15-7)12-5-6-3-4-11-8(10)13-6/h3-4H,2,5H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDDQGQJRZQAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)NCC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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